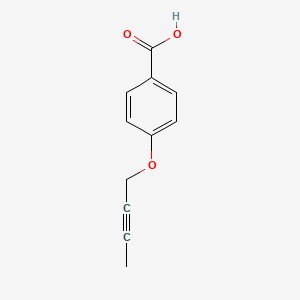![molecular formula C48H20 B3262858 Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene CAS No. 362600-03-1](/img/structure/B3262858.png)
Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene, commonly known as DBNPP, is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DBNPP is a complex molecule composed of four fused rings and is classified as a high molecular weight PAH.
作用机制
The mechanism of action of DBNPP is not fully understood, but it is believed to involve the interaction of the molecule with cellular membranes and DNA. DBNPP has been shown to intercalate into DNA, which can lead to DNA damage and cell death. DBNPP has also been shown to disrupt the structure and function of cellular membranes, which can lead to cell death.
Biochemical and Physiological Effects:
DBNPP has been shown to have both biochemical and physiological effects. In vitro studies have shown that DBNPP can induce oxidative stress and DNA damage in cells. DBNPP has also been shown to have cytotoxic effects on various cell types, including cancer cells. In vivo studies have shown that DBNPP can induce liver damage and inflammation in mice.
实验室实验的优点和局限性
DBNPP has several advantages for lab experiments, including its unique chemical structure, high molecular weight, and potential applications in various fields. However, DBNPP also has some limitations, including its low solubility in water and its potential toxicity to cells.
未来方向
There are several future directions for the study of DBNPP. One potential direction is the development of new synthesis methods for DBNPP that are more efficient and cost-effective. Another direction is the study of the potential applications of DBNPP in the field of organic electronics, particularly in the development of high-performance organic electronic devices. Additionally, further research is needed to fully understand the mechanism of action of DBNPP and its potential applications in cancer treatment and other therapeutic areas.
合成方法
DBNPP can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of DBNPP. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Stille coupling reaction and the Negishi coupling reaction are similar methods that involve the reaction of an organotin or organozinc reagent with an aryl halide in the presence of a palladium catalyst and a base.
科学研究应用
DBNPP has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. DBNPP has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of high-performance organic electronic devices. DBNPP has also been used as a fluorescent probe for the detection of DNA and RNA, as well as a photosensitizer for photodynamic therapy in cancer treatment.
属性
IUPAC Name |
pentadecacyclo[34.10.2.02,35.03,8.04,33.05,30.06,27.07,12.09,46.013,26.016,25.019,24.023,28.040,48.043,47]octatetraconta-1(46),2(35),3,5,7(12),8,10,13(26),14,16(25),17,19(24),20,22,27,29,31,33,36,38,40(48),41,43(47),44-tetracosaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-3-21-7-9-23-13-15-29-31-17-18-32-30-16-14-24-10-8-22-4-2-6-28-34-20-26-12-11-25-19-33-27(5-1)35(21)37(23)41(29)45(33)47-39(25)40(26)48(44(32)43(31)47)46(34)42(30)38(24)36(22)28/h1-20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQAOMWATWQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=CC(=C36)C=C2)C7=C8C5=C9C(=C4)C=CC1=CC2=C3C4=C(C=CC5=C4C4=C(C=CC=C24)C=C5)C(=C8C3=C19)C=C7 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




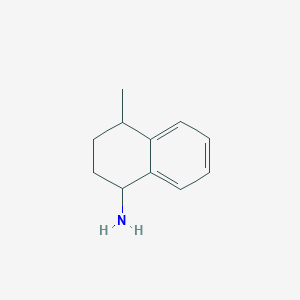
![tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate](/img/structure/B3262794.png)

![6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3262815.png)
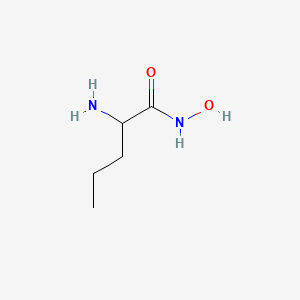
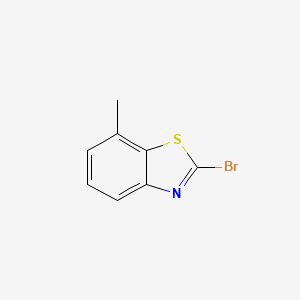
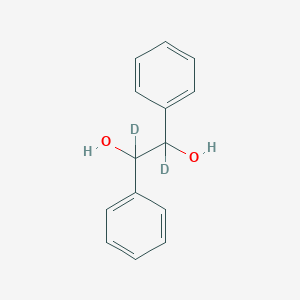
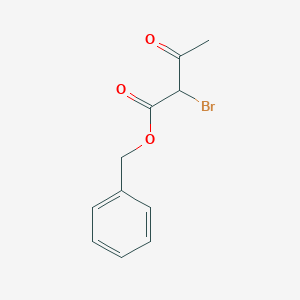
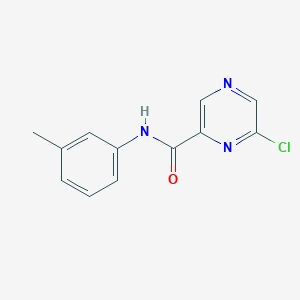
![1-[4-(Cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol](/img/structure/B3262884.png)
